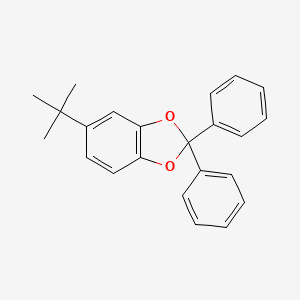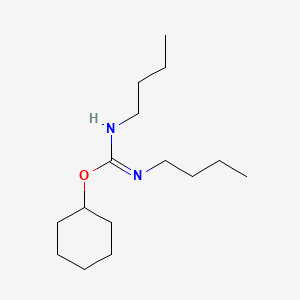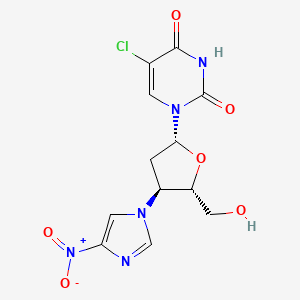
5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 403631 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological and chemical processes, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of NSC 403631 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific solvents to facilitate the process.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include heating, cooling, or maintaining specific pH levels.
Final Synthesis: The final compound, NSC 403631, is obtained through purification processes such as crystallization or chromatography to ensure the desired purity and yield.
Industrial production methods for NSC 403631 are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency. These methods often involve automated systems and continuous flow processes to maintain consistent quality and output.
Analyse Des Réactions Chimiques
NSC 403631 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 403631 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of NSC 403631 with modified functional groups.
Applications De Recherche Scientifique
NSC 403631 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.
Medicine: NSC 403631 is investigated for its therapeutic potential, including its role in drug development and disease treatment.
Industry: The compound is used in the production of specialized materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 403631 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
NSC 403631 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 123456: This compound shares some structural similarities with NSC 403631 but differs in its functional groups and reactivity.
NSC 789012: Another related compound, NSC 789012, has different applications and mechanisms of action compared to NSC 403631.
The uniqueness of NSC 403631 lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
7461-73-6 |
|---|---|
Formule moléculaire |
C23H22O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-tert-butyl-2,2-diphenyl-1,3-benzodioxole |
InChI |
InChI=1S/C23H22O2/c1-22(2,3)19-14-15-20-21(16-19)25-23(24-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16H,1-3H3 |
Clé InChI |
FKNSZGAWVFXWIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)












